2,4,6-Trinitrobiphenyl
Description
2,4,6-Trinitrobiphenyl (C₁₂H₇N₃O₆), also known as picrylbenzene, is a nitro-substituted biphenyl compound characterized by three nitro groups (-NO₂) at the 2-, 4-, and 6-positions of one phenyl ring. Its synthesis involves electrophilic aromatic substitution reactions, with nitration studies revealing unique isomer distribution patterns. The 2,4,6-trinitrophenyl ("picryl") group is highly deactivating due to the electron-withdrawing nature of nitro groups, which significantly influences substitution behavior. Experimental work by Condon and Trivedi (1971) demonstrated that mononitration of this compound yields 8.0% ortho-, 30.0% meta-, and 62.0% para-nitropicrylbenzene isomers under acetic acid and nitric acid conditions . This distribution contrasts with conventional meta-directing expectations, suggesting resonance and steric effects dominate reactivity .
Properties
CAS No. |
29128-23-2 |
|---|---|
Molecular Formula |
C12H7N3O6 |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
1,3,5-trinitro-2-phenylbenzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-6-10(14(18)19)12(11(7-9)15(20)21)8-4-2-1-3-5-8/h1-7H |
InChI Key |
KXXIUGHYTQVIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrobiphenyl typically involves the nitration of biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process where biphenyl is continuously fed into a reactor containing the nitrating mixture. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed under controlled conditions.
Major Products Formed
Reduction: The major products are 2,4,6-triaminobiphenyl.
Substitution: Depending on the substituent, various substituted biphenyl derivatives can be formed.
Oxidation: Oxidation can lead to the formation of biphenyl carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,4,6-Trinitrobiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Materials Science: The compound’s nitro groups make it useful in the development of energetic materials and explosives.
Biology and Medicine: Research is ongoing to explore its potential as a biochemical probe or in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrobiphenyl involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or other biochemical effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural Analogs: Nitro-Substituted Biphenyls
Tetranitrobiphenyl Derivatives
- 2,4,4',6-Tetranitrobiphenyl: A mononitration product of 2,4,6-trinitrobiphenyl, this compound exhibits para-substitution dominance (62% yield). Its stability under nitrating conditions contrasts with less-deactivated biphenyls, where isomerization or decomposition might occur .
- However, stability and synthesis pathways remain undocumented in the available literature .
Trinitrotoluene (TNT)
Unlike this compound, TNT’s single aromatic ring allows for symmetric nitro placement, enhancing stability and explosive efficiency.
Halogen-Substituted Biphenyls
Trichlorobiphenyls (e.g., 2,4,6-Trichlorobiphenyl)
- Reactivity : Chlorine substituents are less deactivating than nitro groups, allowing for electrophilic substitution at positions ortho/para to the substituent. For example, 2,4,6-trichlorobiphenyl may undergo further substitution more readily than this compound .
- Applications : Used as environmental analysis standards (e.g., 2,4,6-Trichlorobiphenyl Solution), these compounds lack the explosive properties of nitro derivatives but are critical in pollution monitoring .
Tribromobiphenyls (e.g., 2,3',5-Tribromobiphenyl)
- Synthesis and Stability: Bromine’s larger atomic radius increases steric hindrance compared to nitro groups. Compounds like 2,3',5-Tribromobiphenyl (CAS 59080-35-2) are synthesized as analytical standards but exhibit distinct solubility profiles (e.g., toluene-nonane solutions) .
Comparative Data Tables
Table 1: Isomer Distribution in Nitration Reactions
Table 2: Key Properties of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
